
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
The compound 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a derivative of tetrahydropyridine, which is a class of compounds known for their biological and medicinal relevance. Although the specific compound is not directly studied in the provided papers, the related structures and reactions give insight into its potential characteristics and applications.
Synthesis Analysis
The synthesis of tetrahydropyridine derivatives can be achieved through various methods. One approach is the one-pot three-component condensation, which can yield mono- and bicyclic 1,2,3,4-tetrahydropyridine derivatives with high efficiency, as demonstrated with up to 98% yield . Another method involves the stereo-controlled synthesis from 1,6-dihydropyridines, allowing for the programmable functionalization of the tetrahydropyridine system . These methods suggest that the synthesis of the compound could potentially be optimized for high yield and selectivity.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS, as well as X-ray diffraction . Density functional theory (DFT) calculations have also been employed to predict the molecular structure, with results consistent with experimental data . These analytical methods could be applied to determine the molecular structure of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine and confirm its synthesis.
Chemical Reactions Analysis
Tetrahydropyridine derivatives can undergo various chemical reactions. Oxidation reactions, for instance, have been explored with compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, leading to products like 3-hydroxymethyl derivatives . Oxidative conversions can include lactamization, aromatization, and oxodihydroxylation . These reactions indicate the potential reactivity of the tetrahydropyridine ring in the target compound, which could be further functionalized or transformed under oxidative conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine are not directly reported in the provided papers, the properties of similar compounds can offer some predictions. The presence of the dioxaborolan-2-yl group in related structures suggests that the compound may have utility in organic synthesis, possibly as a reagent or intermediate . The tetrahydropyridine core is a versatile scaffold that can be further functionalized, as seen in the synthesis of anti-hepatitis C virus agents . The physical properties such as solubility, melting point, and stability would likely be influenced by the substituents on the tetrahydropyridine ring and could be determined experimentally using standard techniques.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine and related compounds are synthesized through multi-step reactions, often involving substitution reactions. Their structures are typically confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Crystallographic and conformational analyses, alongside density functional theory (DFT), play a crucial role in understanding these molecules' molecular structures, electrostatic potentials, and physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Pharmacological Significance
These compounds, specifically the tetrahydropyridine (THP) derivatives, are of interest in pharmacology. They have been explored for their potential as antimicrobial, antifungal, anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, anti-cancer, diuretic, and antihypertensive agents. THP ring systems are common in biologically active natural products and pharmaceuticals. The nature of the substituents on the THP ring system is critical in determining their pharmacological activities, including anti-inflammatory and anticancer effects (Redda & Gangapuram, 2007).
Applications in Material Science
In material science, derivatives of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine are used in the synthesis of copolymers, which are characterized by their molecular weight, elemental composition, and spectroscopic properties. These compounds have been shown to contribute to the photoluminescent and electroluminescent properties of the resulting copolymers, with potential applications in various optical and electronic devices (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).
Synthesis of Boronic Esters
This compound, as part of the dioxaborolane group, is also important in the synthesis of boronic esters. The Pd-catalyzed borylation of arylbromides using compounds like 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine has been investigated. Such syntheses are crucial in producing boronic esters, which are valuable intermediates in organic synthesis and pharmaceutical development (Takagi & Yamakawa, 2013).
Propiedades
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10/h6H,7-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMVRFXDBRYXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609734 | |
| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine | |
CAS RN |
454482-11-2 | |
| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



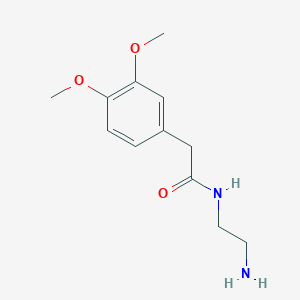
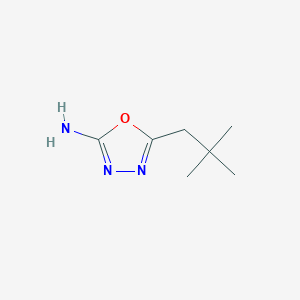
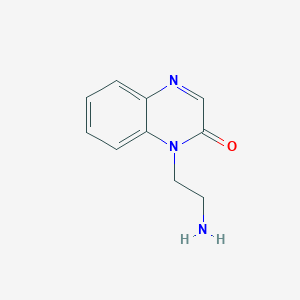
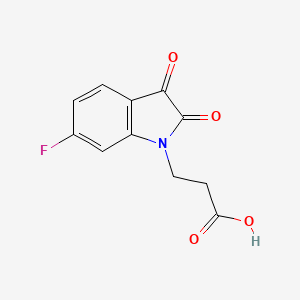



![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)


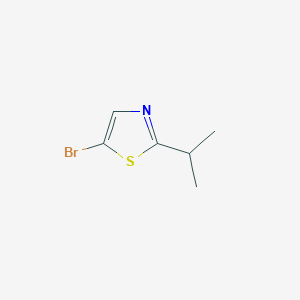

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)